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Compound of Interest

Compound Name: 4-Feruloylquinic acid

Cat. No.: B1246497

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-0O-Feruloylquinic acid, a prominent member of the hydroxycinnamoyl-quinic acid family, is a
naturally occurring phenolic compound found in a variety of plant sources, most notably coffee
beans. This technical guide provides a comprehensive overview of the chemical structure and
stereochemistry of 4-Feruloylquinic acid. It includes detailed spectroscopic data, experimental
protocols for its isolation and characterization, and an exploration of its place within relevant
biochemical pathways. This document is intended to serve as a valuable resource for
researchers and professionals in the fields of natural product chemistry, pharmacology, and
drug development.

Chemical Structure and Properties

4-0O-Feruloylquinic acid is an ester formed between ferulic acid and quinic acid. The feruloyl
group is attached to the hydroxyl group at the 4th position of the quinic acid ring.

IUPAC Name: (1S,3R,4S,5R)-1,3,5-trihydroxy-4-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-
enoyl]oxy}cyclohexane-1-carboxylic acid[1].

Molecular Formula: C17H2009[1]

Molecular Weight: 368.34 g/mol [2]
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Stereochemistry

The quinic acid moiety of 4-Feruloylquinic acid possesses multiple chiral centers, leading to
specific stereocisomers. The naturally occurring and most studied form is derived from (-)-quinic
acid. The precise stereochemistry is crucial for its biological activity and interaction with
molecular targets. The IUPAC name specifies the stereochemical configuration at the chiral
centers of the quinic acid ring as (1S,3R,4S,5R)[1].

Physicochemical Properties

A summary of the key physicochemical properties of 4-Feruloylquinic acid is presented in
Table 1.

Property Value Source
Molecular Weight 368.34 g/mol [2]
Melting Point 195-196 °C [2]

pKa (strongest acidic) 4.07 £ 0.50 [2]
XLogP3 -0.1 [1]
Hydrogen Bond Donor Count 5 PubChem
Hydrogen Bond Acceptor

Count 9 PubChem
Rotatable Bond Count 6 PubChem

Spectroscopic Data for Structural Elucidation

The structural confirmation and characterization of 4-Feruloylquinic acid rely heavily on
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and
Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, experimentally validated set of 1H and 13C NMR data in a single source is
not readily available in the public domain, the following table compiles expected chemical shifts
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based on related compounds and general principles of NMR spectroscopy. Actual values may
vary slightly based on the solvent and experimental conditions.

Table 2: Predicted *H and 3C NMR Chemical Shifts for 4-Feruloylquinic Acid
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H Chemical Shift

13C Chemical Shift

Atom Notes
(ppm) (ppm)
Quinic Acid Moiety
H-1 - ~75 Quaternary carbon
H-2ax ~2.20 ~37
H-2eq ~2.10
H-3 ~4.20 ~70
Hoa 5 30 70 Acylation site,
downfield shift
H-5 ~3.80 ~73
H-6ax ~2.30 ~38
H-6eq ~1.90
COOH - ~177
Feruloyl Moiety
H-2' ~7.15 (d) ~127
H-5' ~6.80 (d) ~116
H-6' ~7.05 (dd) ~115
H-7' (a) ~6.40 (d, J=16 Hz) ~115 trans olefinic proton
H-8' (B) ~7.60 (d, J=16 Hz) ~146 trans olefinic proton
c-1 - ~126
C-3 - ~148
c-4' - ~150
C-9' (C=0) - ~168
OCHs ~3.90 (s) ~56
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Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and differentiation of feruloylquinic acid
isomers. Electrospray ionization (ESI) is commonly used, typically in negative ion mode.

Table 3: Key Mass Spectrometry Fragments for 4-O-Feruloylquinic Acid

m/z (Negative o
lon Description Source
Mode)

Deprotonated
[M-H]~ 367 ] [3]
molecular ion

Loss of the feruloyl

[Quinic acid - H]~ 191 ) [3]
moiety
Characteristic

[Ferulic acid - H]~ 193 fragment for 4- and 5- [3]
isomers

o ) Dehydrated quinic
[Quinic acid - H - )
173 acid fragment, [3]

H20]~ . o
prominent in 4-isomer

[Ferulic acid - H - 149 Decarboxylated ferulic

CO2]~ acid fragment

Caffeoyl moiet

[ Y Y 134 [3]

fragment]

The fragmentation pattern is key to distinguishing between the 3-, 4-, and 5-O-feruloylquinic
acid isomers. For the 4-isomer, the base peak is often observed at m/z 173, corresponding to
the dehydrated quinic acid fragment. In contrast, the 3- and 5-isomers typically show a more
intense peak at m/z 191 (quinic acid)[3].

Experimental Protocols
Isolation and Purification of 4-Feruloylquinic Acid
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The following is a generalized protocol for the isolation and purification of 4-Feruloylquinic
acid from a plant matrix, such as green coffee beans.

Workflow for Isolation and Purification

Plant Material (e.g., Green Coffee Beans)

Extraction with 80% Methanol

'

Filtration and Concentration

'

Solid Phase Extraction (SPE) with C18 Cartridge

l

Preparative HPLC

'

Fraction Collection

'

Purity Analysis (Analytical HPLC, LC-MS)

Purified 4-Feruloylquinic Acid

Click to download full resolution via product page
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Caption: General workflow for the isolation and purification of 4-Feruloylquinic acid.
Detailed Steps:

o Extraction:

[e]

Grind the plant material to a fine powder.

[e]

Extract the powder with an 80% aqueous methanol solution at a ratio of 1:10 (w/v) for 2
hours with constant stirring at room temperature.

[e]

Repeat the extraction process three times.

o

Combine the extracts and filter through Whatman No. 1 filter paper.
» Concentration:

o Evaporate the methanol from the combined extracts under reduced pressure using a
rotary evaporator at a temperature not exceeding 40°C.

o The resulting agueous extract can be lyophilized or used directly for the next step.

» Solid Phase Extraction (SPE):

o

Condition a C18 SPE cartridge with methanol followed by deionized water.

[¢]

Load the agueous extract onto the cartridge.

o

Wash the cartridge with deionized water to remove highly polar impurities.

[e]

Elute the phenolic compounds with methanol.
o Preparative High-Performance Liquid Chromatography (HPLC):
o Column: Areversed-phase C18 column (e.g., 250 x 10 mm, 5 pm).

o Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1%
formic acid in acetonitrile).

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b1246497?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

Gradient Program: A linear gradient from 10% to 40% B over 40 minutes.

Flow Rate: 4 mL/min.

o

Detection: UV detector at 325 nm.

[¢]

[¢]

Collect the fraction corresponding to the retention time of 4-Feruloylquinic acid.

e Purity Analysis:

o Analyze the collected fraction using analytical HPLC and LC-MS to confirm its purity and
identity.

o Lyophilize the pure fraction to obtain 4-Feruloylquinic acid as a powder.

Characterization by UPLC-QTOF-MS

Workflow for UPLC-QTOF-MS Analysis
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Sample Preparation (Dilution in Mobile Phase)

UPLC Separation

'

Electrospray lonization (ESI)

:

Quadrupole Time-of-Flight (QTOF) Mass Analyzer

:

MS and MS/MS Data Acquisition

Data Analysis (ldentification and Fragmentation Pattern)

Click to download full resolution via product page

Caption: Workflow for the characterization of 4-Feruloylquinic acid by UPLC-QTOF-MS.
Detailed Parameters:

o UPLC System: An ultra-performance liquid chromatography system.

e Column: Areversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 pm).

+ Mobile Phase: Solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

o Gradient Program: A linear gradient from 5% to 30% B over 10 minutes.

¢ Flow Rate: 0.3 mL/min.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1246497?utm_src=pdf-body-img
https://www.benchchem.com/product/b1246497?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Column Temperature: 40°C.

e Mass Spectrometer: A QTOF mass spectrometer with an ESI source.
 lonization Mode: Negative.

o Capillary Voltage: 3.0 kV.

e Sampling Cone Voltage: 30 V.

e Source Temperature: 120°C.

o Desolvation Temperature: 350°C.

e Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.
» Data Acquisition: Full scan mode from m/z 100 to 1000.

Biosynthesis and Signaling Pathways

4-Feruloylquinic acid is synthesized in plants through the phenylpropanoid pathway. This
pathway converts the amino acid phenylalanine into a variety of phenolic compounds.

Simplified Biosynthesis Pathway

Phenylalanine _Seas

Cinnamic Acid }ﬂ>

p-Coumaric Acid }ﬂ>

Caffeic Acid [—COMT

Ferulic Acid }&»

Feruloyl-CoA HCT/HQT

4-O-Feruloylquinic Acid

Click to download full resolution via product page
Caption: Simplified biosynthesis of 4-Feruloylquinic acid via the phenylpropanoid pathway.

While specific signaling pathways directly activated by 4-Feruloylquinic acid are still under
extensive investigation, research on its constituent, ferulic acid, provides insights into its
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potential biological activities. Ferulic acid is known to modulate various signaling pathways
involved in inflammation, oxidative stress, and apoptosis. It is plausible that 4-Feruloylquinic
acid exerts its effects through similar mechanisms, either directly or after hydrolysis to ferulic
acid and quinic acid.

Conclusion

This technical guide has provided a detailed overview of the chemical structure,
stereochemistry, spectroscopic properties, and analytical methodologies for 4-Feruloylquinic
acid. The information presented herein is intended to be a valuable resource for researchers
and professionals engaged in the study and application of this important natural product.
Further research is warranted to fully elucidate the specific biological signaling pathways
modulated by 4-Feruloylquinic acid and to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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